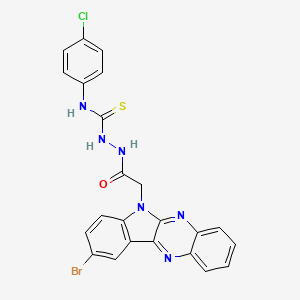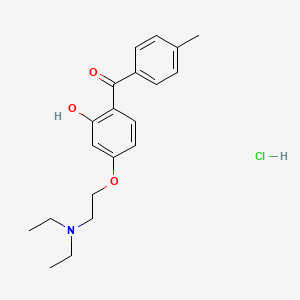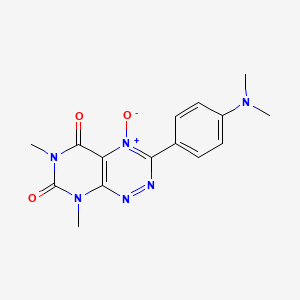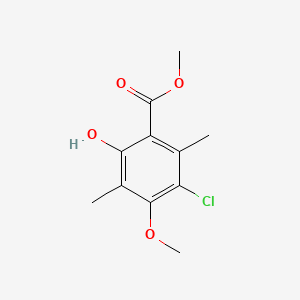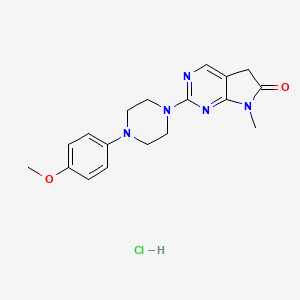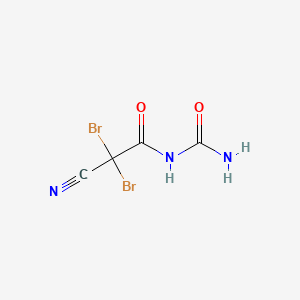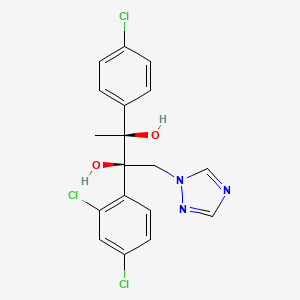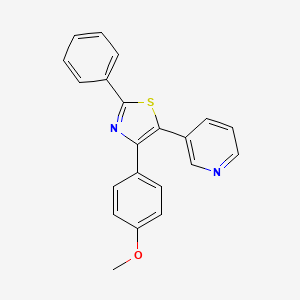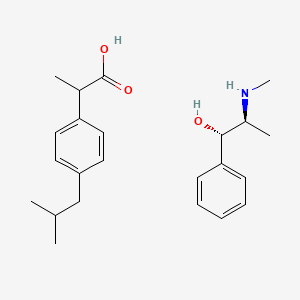
Ibuprofen and pseudoephedrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ibuprofen and pseudoephedrine is a combination medication used to relieve symptoms of the common cold, flu, or sinusitis, including body aches, fever, headache, and nasal congestion. Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) that reduces inflammation, pain, and fever. Pseudoephedrine is a decongestant that relieves nasal and sinus congestion by constricting blood vessels in the nasal passages .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Ibuprofen: : The synthesis of ibuprofen involves the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation to yield the final product. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride .
-
Pseudoephedrine: : Pseudoephedrine is synthesized from benzaldehyde through a series of reactions including condensation with nitroethane, reduction of the nitro group, and resolution of the resulting racemic mixture. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride .
Industrial Production Methods
Industrial production of ibuprofen and pseudoephedrine involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The processes are carried out in controlled environments to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
-
Ibuprofen
Oxidation: Ibuprofen can undergo oxidation to form various metabolites.
Reduction: Reduction of ibuprofen is less common but can occur under specific conditions.
Substitution: Ibuprofen can participate in substitution reactions, particularly in the presence of strong nucleophiles.
-
Pseudoephedrine
Oxidation: Pseudoephedrine can be oxidized to form norephedrine.
Reduction: Reduction of pseudoephedrine can yield methamphetamine.
Substitution: Pseudoephedrine can undergo substitution reactions, especially in the presence of halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine and bromine are often employed.
Major Products Formed
Ibuprofen: Major products include hydroxylated and carboxylated metabolites.
Pseudoephedrine: Major products include norephedrine and methamphetamine.
Scientific Research Applications
Ibuprofen and pseudoephedrine have a wide range of scientific research applications:
Chemistry: Used as model compounds in the study of drug synthesis and reaction mechanisms.
Biology: Studied for their effects on cellular processes and enzyme activity.
Medicine: Extensively researched for their therapeutic effects in treating pain, inflammation, and congestion.
Industry: Used in the formulation of over-the-counter medications for cold and flu relief
Mechanism of Action
Ibuprofen
Ibuprofen works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. By blocking COX, ibuprofen reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever .
Pseudoephedrine
Pseudoephedrine acts as an agonist of alpha and beta adrenergic receptors. This agonism leads to vasoconstriction, which reduces blood flow to the nasal passages and decreases congestion. Pseudoephedrine also stimulates the release of norepinephrine, further contributing to its decongestant effects .
Comparison with Similar Compounds
Similar Compounds
-
Ibuprofen
Naproxen: Another NSAID with similar anti-inflammatory and analgesic properties.
Aspirin: An NSAID that also inhibits COX but has additional antiplatelet effects.
Ketoprofen: An NSAID with similar mechanisms of action but different pharmacokinetics.
-
Pseudoephedrine
Phenylephrine: A decongestant with similar vasoconstrictive properties but different receptor selectivity.
Ephedrine: A compound with similar decongestant effects but stronger central nervous system stimulation.
Oxymetazoline: A topical decongestant with similar vasoconstrictive effects.
Uniqueness
Ibuprofen and pseudoephedrine combination offers a unique therapeutic advantage by addressing both pain/inflammation and congestion simultaneously. This dual action makes it particularly effective for treating symptoms of the common cold and flu .
Properties
CAS No. |
139076-73-6 |
|---|---|
Molecular Formula |
C23H33NO3 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2.C10H15NO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;1-8(11-2)10(12)9-6-4-3-5-7-9/h4-7,9-10H,8H2,1-3H3,(H,14,15);3-8,10-12H,1-2H3/t;8-,10+/m.0/s1 |
InChI Key |
OQGJIIKXRSCRNW-PXRPMCEGSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)NC.CC(C)CC1=CC=C(C=C1)C(C)C(=O)O |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CC(C(C1=CC=CC=C1)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


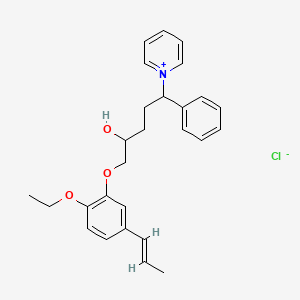
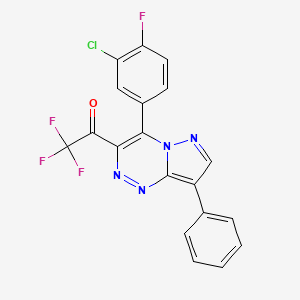
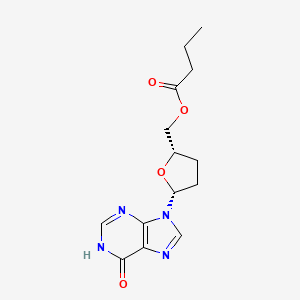
![2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid](/img/structure/B12696795.png)

